molecular formula C39H41N3NaO6S2+ B1666536 Benzyl Violet 4B CAS No. 1694-09-3

Benzyl Violet 4B

Cat. No. B1666536
CAS RN: 1694-09-3
M. Wt: 712.9 g/mol
InChI Key: AXMCIYLNKNGNOT-UHFFFAOYSA-M
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Description

Benzyl Violet 4B is a chemical compound with the CAS number 1694-09-3 . It is used as a dye for wool, silk, nylon, leather, and anodized aluminum. It also serves as a biological stain, wood stain, and is used in inks and colored paper . It has been used as a color additive in food, drugs, and cosmetics .


Molecular Structure Analysis

The linear formula for Benzyl Violet 4B is C39H40N3NaO6S2 . The molecular weight is 733.888 .


Chemical Reactions Analysis

Benzyl Violet 4B neutralizes acids in weakly exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Scientific Research Applications

Absorption, Excretion, and Distribution in Rats

  • Benzyl Violet 4B shows limited absorption when administered orally to rats, with only 0.89% of the dose recovered from bile after 24 hours. However, when given intravenously, it is rapidly excreted through the bile, with up to 95.9% recovery at 24 hours. This dye distributes in the liver, kidney, abdominal muscle, and blood serum at levels of 1-3 µg/g of tissue (Minegishi & Yamaha, 1977).

Comparison with Fast Green FCF

  • When compared with Fast Green FCF, Benzyl Violet 4B shows higher distribution levels in plasma, ear, abdominal skin, and abdominal muscle in female Sprague-Dawley rats. Its biological half-lives in these tissues are longer than those for Fast Green FCF (Minegishi, Morimoto, & Yamaha, 1978).

Radiolysis Study

  • Studies involving the radiolysis of Benzyl Halides, which are related to Benzyl Violet 4B, show that γ-radiolysis can break the α-C—H bond, differing from the ultra-violet photolysis, which breaks the C—Cl bond. This suggests different reactivity pathways under various radiolysis conditions (Brocklehurst & Savadatti, 1966).

Tumorigenicity in Rats

  • A study on female Sprague-Dawley rats fed a diet containing 5% Benzyl Violet 4B for 12 months showed significant growth depression and the development of external tumors, including mammary gland carcinoma and squamous cell carcinoma (Ikeda et al., 1974).

Chronic Toxicity Studies

  • Chronic toxicity studies on rats fed diets containing various concentrations of Benzyl Violet 4B for 75 weeks revealed no adverse effects on growth. However, there was an increase in mortality in female rats at higher concentrations, suggesting further investigation into its toxicity (Mannell, Grice, & Allmark, 1962).

Photocatalytic Degradation

  • The photocatalytic degradation of Crystal Violet, a triphenyl methane dye related to Benzyl Violet 4B, has been investigated, indicating potential methods for degradation and removal of such dyes from wastewater (Sahoo, Gupta, & Pal, 2005).

Safety And Hazards

Benzyl Violet 4B is carcinogenic in rats following its oral or subcutaneous administration. It produced mammary carcinomas and squamous-cell carcinomas of the skin after its oral administration to female rats . It may cause an allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled .

properties

IUPAC Name

sodium;3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methyl]-N-ethylanilino]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H41N3O6S2.Na/c1-5-41(27-29-9-7-11-37(25-29)49(43,44)45)35-21-15-32(16-22-35)39(31-13-19-34(20-14-31)40(3)4)33-17-23-36(24-18-33)42(6-2)28-30-10-8-12-38(26-30)50(46,47)48;/h7-26H,5-6,27-28H2,1-4H3,(H-,43,44,45,46,47,48);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMCIYLNKNGNOT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](C)C)C=C3)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H40N3NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021441
Record name Benzyl Violet 4B
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Molecular Weight

733.9 g/mol
Source PubChem
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Physical Description

Benzyl violet 4b is a fine black powder. (NTP, 1992), Solid; [HSDB] Black solid; [CAMEO]
Record name BENZYL VIOLET 4B
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Record name Benzyl Violet
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER & ETHANOL; INSOL IN VEGETABLE OILS, 25 OZ/GALLON WATER @ 70 °F; 27.5 OZ/GALLON GLYCERINE; 18.5 OZ/GALLON PROPYLENE GLYCOL; 1/8 OZ/GALLON 95% ALCOHOL
Record name BENZYL VIOLET 4B
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Record name BENZYL VIOLET
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Product Name

Benzyl Violet 4B

Color/Form

FINE POWDER

CAS RN

1694-09-3
Record name BENZYL VIOLET 4B
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Benzenemethanaminium, N-[4-[[4-(dimethylamino)phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1)
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Record name Benzyl Violet 4B
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Record name [4-[[4-(dimethylamino)phenyl][4-[ethyl(3-sulphonatobenzyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene](ethyl)(3-sulphonatobenzyl)ammonium, sodium salt
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Record name BENZYL VIOLET
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Melting Point

473 to 482 °F (decomposes) (NTP, 1992)
Record name BENZYL VIOLET 4B
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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